N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-tert-butyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)21-18(25)17(24)20-10-7-11-22-12-14-23(15-13-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMNCRXZOSAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves the reaction of tert-butylamine with oxalyl chloride to form the intermediate N-tert-butyl oxalamide. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxalamide derivatives with various functional groups.
Reduction: Amine derivatives with modified piperazine rings.
Substitution: Substituted piperazine derivatives with different alkyl or acyl groups.
Scientific Research Applications
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Antiplatelet Activity and Receptor Selectivity
Key Findings :
- Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione), a structural analog, shares the 4-phenylpiperazine-propyl motif but incorporates a diazaspirodecane-dione core. Despite this difference, it exhibits similar antiplatelet activity (IC50 = 27.3 μM) to N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, suggesting the 4-phenylpiperazine-propyl chain is critical for 5-HT2A antagonism .
- Ketanserin , a well-characterized 5-HT2A antagonist, has slightly lower potency (IC50 = 32.1 μM), while sarpogrelate is significantly less effective (IC50 = 66.8 μM), highlighting the superior pharmacodynamic profile of the target compound .
Table 1: Antiplatelet Activity of Selected Compounds
| Compound Name | IC50 (μM) | Receptor Target |
|---|---|---|
| This compound | 27.3 | 5-HT2A |
| Compound 13 (Diazaspirodecane-dione derivative) | 27.3 | 5-HT2A |
| Ketanserin | 32.1 | 5-HT2A |
| Sarpogrelate | 66.8 | 5-HT2A |
Structural Modifications and Receptor Affinity
Substituent Effects :
- 4-Phenylpiperazine derivatives (e.g., MM0421.02 and MM0421.03 in ) replace the ethanediamide with triazolopyridine or chlorophenyl groups. These modifications reduce 5-HT2A affinity but introduce activity at other targets (e.g., α-adrenergic receptors), underscoring the importance of the ethanediamide core for selective 5-HT2A antagonism .
Receptor Selectivity :
Table 2: Structural Features and Pharmacological Impact
| Compound Class | Key Structural Feature | Receptor Affinity (Ki or IC50) |
|---|---|---|
| Ethanediamide derivatives | 4-Phenylpiperazine-propyl + tert-butyl | 5-HT2A IC50 = 27.3 μM |
| Diazaspirodecane-dione derivatives | 4-Phenylpiperazine-propyl + spirocyclic core | 5-HT2A IC50 = 27.3 μM |
| Tetrahydro-beta-carbolines | 2-n-Hexyl substituent | 5-HT1A Ki = 1–10 nM |
| Triazolopyridine impurities | Triazolo[4,3-a]pyridin-3-one | Unknown 5-HT2A activity |
Biological Activity
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{18}H_{26}N_{4}
- Molecular Weight : 306.43 g/mol
- CAS Number : 1049550-32-4
This compound features a tert-butyl group and a piperazine moiety, which are known to influence its biological interactions.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine derivative is known to act as a ligand for various receptors, including the serotonin 5-HT1A and dopamine D2 receptors, which are crucial in mood regulation and psychotropic effects.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit significant antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic and dopaminergic neurotransmission.
- Anxiolytic Effects : The compound has been evaluated for its potential anxiolytic properties, showing promise in reducing anxiety-like behaviors in preclinical studies.
- Neuroprotective Properties : Emerging evidence suggests that this compound may provide neuroprotection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.
Case Studies
A notable study investigated the effects of this compound on rodent models of depression and anxiety. The results indicated:
- Behavioral Tests : In the forced swim test and elevated plus maze, treated animals exhibited significantly reduced immobility and increased time spent in open arms, respectively.
| Test | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
|---|---|---|
| Forced Swim Test (s) | 120 ± 10 | 70 ± 8 |
| Elevated Plus Maze (%) | 30 ± 5 | 60 ± 7 |
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited the reuptake of serotonin and norepinephrine, suggesting its potential as an antidepressant agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of tert-butylamine with oxalyl chloride, followed by coupling with 3-(4-phenylpiperazin-1-yl)propylamine under anhydrous conditions. Critical parameters include:
- Temperature control (0–5°C during acylation to prevent side reactions) .
- Solvent selection (dichloromethane or tetrahydrofuran for solubility and inertness) .
- Catalysts (triethylamine to neutralize HCl byproducts) .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, monitored via HPLC .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, piperazine protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~443) .
- X-ray Crystallography (if available): Resolves bond angles and stereochemistry .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- In vitro enzyme inhibition : Test acetylcholinesterase (AChE) activity using Ellman’s assay, given structural analogs’ neuroactivity .
- Anti-inflammatory screening : Carrageenan-induced paw edema in rodents at 10–50 mg/kg doses .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step involving 3-(4-phenylpiperazin-1-yl)propylamine?
- Methodological Answer :
- Catalyst screening : Compare DMAP vs. HOBt/DCC systems for amide bond efficiency .
- Solvent polarity : Test DMF (polar aprotic) vs. THF (moderate polarity) for amine reactivity .
- Stoichiometry : Use a 1.2:1 molar ratio of oxalyl chloride derivative to amine to account for side reactions .
- Inert atmosphere : Nitrogen purging reduces oxidation of the piperazine moiety .
Q. How should researchers address contradictory bioactivity data across structural analogs?
- Methodological Answer :
- Assay standardization : Validate protocols (e.g., AChE source, incubation time) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., tert-butyl vs. isopropyl on lipophilicity) using logP calculations .
- Meta-analysis : Cross-reference datasets from analogs like N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, noting chlorine’s impact on bacterial vs. neural targets .
Q. What computational strategies predict binding modes with neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic site (PDB: 4EY7). Focus on π-stacking with phenylpiperazine and hydrogen bonding with oxalamide .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- DFT calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
Q. How do mass spectrometry fragmentation patterns aid in structural elucidation?
- Methodological Answer :
- ESI-MS/MS : Observe dominant fragments like m/z 285 (loss of tert-butyl group) and m/z 178 (piperazine-propyl chain) .
- Isotopic labeling : Synthesize deuterated analogs to confirm fragment assignments (e.g., CD₃ in tert-butyl) .
- Fragmentation pathways : Compare with published spectra of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide to differentiate isobaric ions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for acetylcholinesterase inhibition?
- Methodological Answer :
- Source verification : Ensure consistent enzyme sources (e.g., human recombinant vs. electric eel AChE) .
- Buffer conditions : Adjust pH (7.4 vs. 8.0) and ionic strength to match physiological relevance .
- Control benchmarking : Compare with donepezil (IC₅₀ ~10 nM) to calibrate assay sensitivity .
Research Gaps and Future Directions
Q. What underexplored areas warrant further investigation?
- Catalytic asymmetric synthesis : No enantioselective routes exist; chiral phosphoric acids could induce stereocenter formation .
- In vivo pharmacokinetics : ADME studies in rodents to assess oral bioavailability and blood-brain barrier penetration .
- Polypharmacology : Screen off-target effects on GPCRs (e.g., 5-HT₁A, D₂) due to piperazine’s promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
